A Technical Guide to (3-Fluoro-2-methoxypyridin-4-yl)boronic acid (CAS 1598387-84-8): A Keystone Building Block in Modern Medicinal Chemistry
A Technical Guide to (3-Fluoro-2-methoxypyridin-4-yl)boronic acid (CAS 1598387-84-8): A Keystone Building Block in Modern Medicinal Chemistry
Abstract
(3-Fluoro-2-methoxypyridin-4-yl)boronic acid has emerged as a highly valuable heterocyclic building block for researchers in drug discovery and synthetic chemistry. Its unique substitution pattern—featuring a pyridine core, a fluorine atom, and a methoxy group—imparts desirable electronic properties and structural motifs crucial for developing novel therapeutic agents. This guide provides an in-depth analysis of its physicochemical properties, a plausible synthetic pathway, and a detailed examination of its application in the Suzuki-Miyaura cross-coupling reaction. We further explore its significance in medicinal chemistry, supported by robust protocols and safety guidelines to empower scientists in leveraging this reagent to its full potential.
Introduction: The Strategic Value of a Multifunctional Reagent
Boronic acids are a cornerstone of modern organic synthesis, renowned for their versatility and stability in forming carbon-carbon bonds.[1][2] Within this class, heterocyclic boronic acids are of paramount importance for constructing the core scaffolds of numerous biologically active compounds.[3] (3-Fluoro-2-methoxypyridin-4-yl)boronic acid (CAS: 1598387-84-8) is a sophisticated reagent that offers a convergence of three critical structural features sought after in drug design:
-
The Pyridine Scaffold: A ubiquitous heterocycle in pharmaceuticals, known for its ability to engage in hydrogen bonding and act as a bioisostere for phenyl rings.
-
Fluorine Substitution: The introduction of a fluorine atom can profoundly enhance a molecule's pharmacokinetic profile, improving metabolic stability, binding affinity, and membrane permeability.[4]
-
Methoxy Group: This electron-donating group modulates the electronic character of the pyridine ring, influencing its reactivity and providing an additional vector for molecular interactions.
This combination makes the title compound a key intermediate in the synthesis of complex molecules, particularly kinase inhibitors and other targeted therapies.[5][6] This document serves as a technical resource for professionals aiming to effectively utilize this potent synthetic tool.
Physicochemical and Structural Properties
A thorough understanding of a reagent's physical properties is fundamental to its successful application in the laboratory. The key characteristics of (3-Fluoro-2-methoxypyridin-4-yl)boronic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1598387-84-8 | [7][8] |
| Molecular Formula | C₆H₇BFNO₃ | [8] |
| Molecular Weight | 170.93 g/mol | [8] |
| Appearance | White to off-white solid/crystalline powder | [6][9] |
| Predicted Boiling Point | 317.1 ± 52.0 °C | [10] |
| Predicted Density | 1.34 ± 0.1 g/cm³ | [10] |
| Predicted pKa | 6.91 ± 0.58 | [10] |
| SMILES | B(C1=C(C(=NC=C1)OC)F)(O)O | [8] |
Structure:

Synthesis and Purification: A Mechanistic Approach
The synthesis of substituted pyridyl boronic acids often leverages directed ortho-metalation (DoM), a powerful strategy for regioselective functionalization. While the exact commercial synthesis route for 1598387-84-8 is proprietary, a chemically sound approach can be devised based on established methodologies for related structures.[11] The process begins with the commercially available 3-fluoro-2-methoxypyridine and involves a low-temperature lithiation followed by borylation.
Plausible Synthetic Workflow
The workflow below outlines a logical pathway for the synthesis. The methoxy group at the C2 position acts as a powerful directing group, guiding the lithiation to the adjacent C3 position. However, the existing fluorine at C3 would block this. The next most acidic proton is at C4, which is activated by both the adjacent fluorine and the ring nitrogen, making it the likely site of deprotonation.
Caption: Plausible synthetic workflow for the target boronic acid.
Detailed Experimental Protocol (Representative)
Causality: This protocol is designed for maximum yield and purity. The use of LDA at cryogenic temperatures is critical to ensure regioselective deprotonation without side reactions. Anhydrous conditions are paramount as both the organolithium intermediate and the boronic acid product are sensitive to moisture.
-
Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).
-
Base Addition: The THF is cooled to -78 °C in a dry ice/acetone bath. Lithium diisopropylamide (LDA) (1.1 equivalents) is added slowly via syringe.
-
Substrate Addition: A solution of 3-fluoro-2-methoxypyridine (1.0 equivalent) in anhydrous THF is added dropwise to the LDA solution, maintaining the temperature at -78 °C. The mixture is stirred for 1-2 hours to ensure complete formation of the lithiated intermediate.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise, ensuring the internal temperature does not rise above -70 °C. The reaction is stirred for an additional 2-3 hours at this temperature.
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Quenching and Workup: The reaction is slowly warmed to 0 °C and quenched by the careful addition of 1M hydrochloric acid (HCl) until the pH is acidic (~pH 2-3).
-
Extraction: The aqueous layer is separated and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude solid is purified by either recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or flash column chromatography to yield the pure boronic acid.
Reactivity and Application in Suzuki-Miyaura Coupling
The primary utility of (3-Fluoro-2-methoxypyridin-4-yl)boronic acid is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[12] This reaction is one of the most powerful methods for forming C(sp²)–C(sp²) bonds.[13]
The electronic nature of the pyridine ring is finely tuned by its substituents. The fluorine at C3 is strongly electron-withdrawing, while the methoxy group at C2 is electron-donating. This push-pull system influences the transmetalation step of the catalytic cycle. Unlike 2-pyridylboronic acids, which can suffer from catalyst inhibition due to chelation of the palladium center by the ring nitrogen (the "2-pyridyl problem"), 4-pyridylboronic acids like this one are generally more reactive and less problematic coupling partners.[12]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
Self-Validation: This protocol incorporates best practices for achieving high yields and ensuring reaction completion. Degassing is crucial to prevent oxidation of the Pd(0) catalyst. Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time and confirm consumption of the starting material.
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Reagent Preparation: To a flame-dried Schlenk tube, add the aryl bromide (1.0 equiv.), (3-Fluoro-2-methoxypyridin-4-yl)boronic acid (1.2-1.5 equiv.), and a suitable base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and, if necessary, an additional ligand.
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).[13]
-
Degassing: Seal the tube and thoroughly degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (Nitrogen or Argon).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress periodically using TLC or LC-MS until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to isolate the desired biaryl compound.
Safety, Handling, and Storage
Proper handling and storage are critical to maintain the integrity and reactivity of boronic acids.[14]
-
Storage: (3-Fluoro-2-methoxypyridin-4-yl)boronic acid should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[14][15] Refrigeration (2-8 °C) under an inert atmosphere (Nitrogen or Argon) is strongly recommended for long-term storage to prevent decomposition.[10][16] Boronic acids are prone to dehydration, forming cyclic trimeric anhydrides known as boroxines, and can undergo protodeboronation in the presence of moisture or harsh conditions.[1][2]
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid generating dust; handle in a chemical fume hood.[1]
-
Incompatibilities: Avoid strong oxidizing agents and strong acids.[14]
Conclusion
(3-Fluoro-2-methoxypyridin-4-yl)boronic acid is more than just a chemical reagent; it is a strategic tool for molecular design. Its well-defined structure provides a reliable and versatile platform for introducing the fluorinated methoxypyridine motif, which is highly sought after in modern drug discovery. By understanding its synthesis, reactivity, and handling requirements, researchers can confidently and efficiently incorporate this building block into synthetic campaigns, accelerating the development of next-generation therapeutics.
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